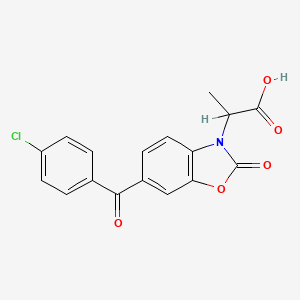
6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoxazoline ring, a p-chlorobenzoyl group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the acylation of benzyl alcohol with p-chlorobenzoyl chloride in the presence of a catalyst such as metallic samarium under neutral conditions . The reaction is carried out in anhydrous acetonitrile at elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzoxazoline ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions include substituted benzoxazolines, alcohol derivatives, and carboxylic acids. These products can be further utilized in various applications or as intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Chlorobenzoic acid: Shares the p-chlorobenzoyl group but lacks the benzoxazoline ring.
Indomethacin: Contains a similar p-chlorobenzoyl group and is known for its anti-inflammatory properties.
Benzoxazoline derivatives: Compounds with similar benzoxazoline rings but different substituents.
Uniqueness
6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
76752-12-0 |
|---|---|
Molekularformel |
C17H12ClNO5 |
Molekulargewicht |
345.7 g/mol |
IUPAC-Name |
2-[6-(4-chlorobenzoyl)-2-oxo-1,3-benzoxazol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H12ClNO5/c1-9(16(21)22)19-13-7-4-11(8-14(13)24-17(19)23)15(20)10-2-5-12(18)6-3-10/h2-9H,1H3,(H,21,22) |
InChI-Schlüssel |
WAWLEHVRZVLJFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


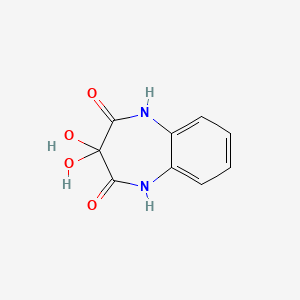
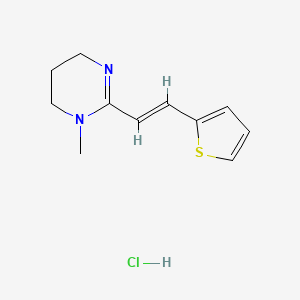
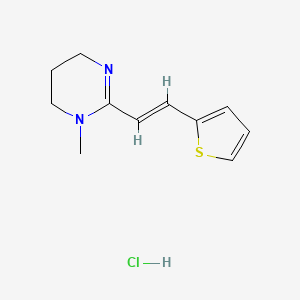
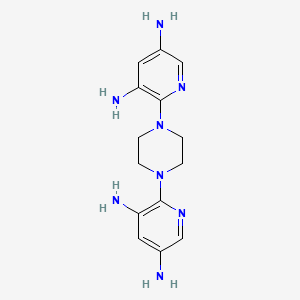
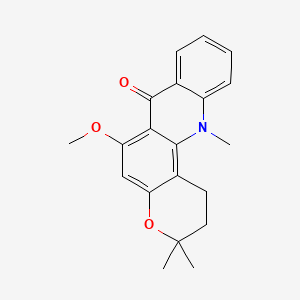
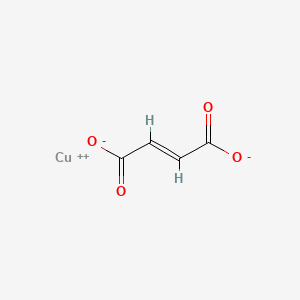
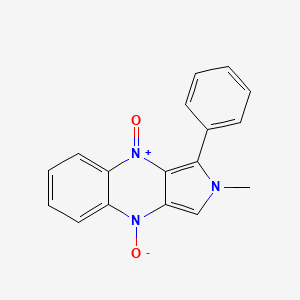
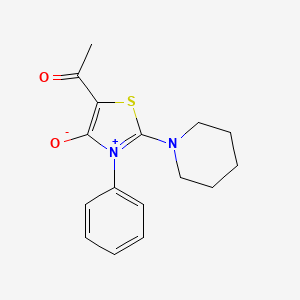
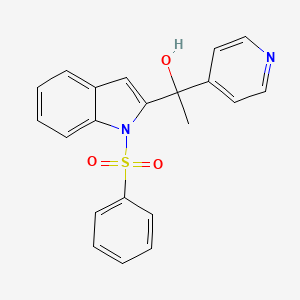
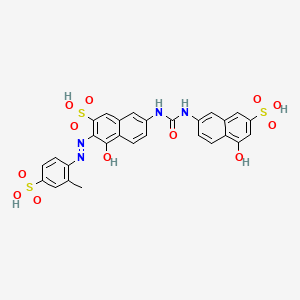
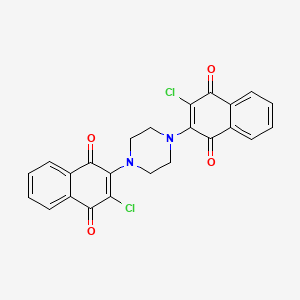
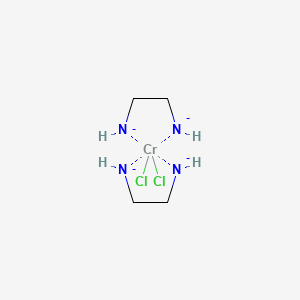
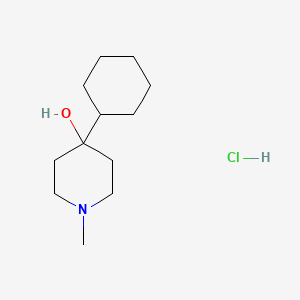
![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)
